molecular formula C9H12N2O4 B10878615 Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- CAS No. 61361-60-2

Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro-

Cat. No.: B10878615
CAS No.: 61361-60-2
M. Wt: 212.20 g/mol
InChI Key: KBPURVPYVJJZGS-UHFFFAOYSA-N
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Description

Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- is an organic compound with a complex structure that includes a phenol group, a nitro group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- typically involves multiple steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to introduce the nitro group at the para position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done through a Mannich reaction, where the nitrophenol is reacted with formaldehyde and a secondary amine, such as ethanolamine, under acidic conditions.

    Hydroxyethylation: Finally, the hydroxyethyl group is introduced by reacting the aminomethylated product with ethylene oxide or ethylene carbonate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- would follow similar steps but on a larger scale. The process would involve:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the nitration and aminomethylation steps.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and improve efficiency.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The hydroxyl group on the phenol can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Iron powder and hydrochloric acid or palladium on carbon with hydrogen gas.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Halogenated phenols or sulfonated phenols.

Scientific Research Applications

Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- depends on its interaction with molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.

    Redox Reactions: The nitro and phenol groups can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- can be compared with similar compounds such as:

    Phenol, 4-(2-aminoethyl)-: Lacks the nitro group, making it less reactive in redox reactions.

    2,6-bis[((2-hydroxyethyl)amino)methyl]-4-nonylphenol: Contains additional hydroxyethyl and nonyl groups, leading to different solubility and reactivity profiles.

    Phenol, 5-(2-hydroxyethyl)amino-2-methyl-: Similar structure but with a methyl group instead of a nitro group, affecting its chemical behavior and applications.

Conclusion

Phenol, 2-(((2-hydroxyethyl)amino)methyl)-4-nitro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of study and application.

Properties

CAS No.

61361-60-2

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methyl]-4-nitrophenol

InChI

InChI=1S/C9H12N2O4/c12-4-3-10-6-7-5-8(11(14)15)1-2-9(7)13/h1-2,5,10,12-13H,3-4,6H2

InChI Key

KBPURVPYVJJZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CNCCO)O

Origin of Product

United States

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